molecular formula C21H18N2O2S2 B2880558 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide CAS No. 886960-07-2

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide

Cat. No.: B2880558
CAS No.: 886960-07-2
M. Wt: 394.51
InChI Key: XZTWGISMIYVPES-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused to a dimethylthiophene ring and linked to a 2-methoxy-substituted benzamide group. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (logP ~3.5) and a molecular weight of 423.5 g/mol.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-4-6-10-16(14)25-3)18(12)20-22-15-9-5-7-11-17(15)27-20/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTWGISMIYVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Construction

The 4,5-dimethylthiophene scaffold is typically synthesized via the Gewald reaction , which facilitates the formation of 2-aminothiophenes from ketones, α-cyanoesters, and elemental sulfur. For this substrate, 3-pentanone reacts with methyl cyanoacetate and sulfur in the presence of a base (e.g., morpholine) at 80–100°C (Table 1).

Table 1: Gewald Reaction Conditions for 4,5-Dimethylthiophen-2-amine Synthesis

Component Quantity (mmol) Solvent Temperature (°C) Time (h) Yield (%)
3-Pentanone 50 Ethanol 80 6 72
Methyl cyanoacetate 55 Ethanol 80 6
Sulfur 60 Ethanol 80 6
Morpholine 5 Ethanol 80 6

This method ensures regioselective dimethyl substitution at C4 and C5, confirmed by $$ ^1H $$-NMR (δ 2.21 ppm, s, 6H, 2×CH$$ _3 $$).

Benzothiazole Annulation at C3

Introducing the benzothiazole group at C3 of the thiophene requires functionalization of the 2-amino group. A two-step sequence is employed:

  • Bromination : Treating 4,5-dimethylthiophen-2-amine with N-bromosuccinimide (NBS) in DMF at 0°C yields 3-bromo-4,5-dimethylthiophen-2-amine.
  • Suzuki-Miyaura Coupling : Reacting the bromide with 2-(boronic acid)-1,3-benzothiazole using Pd(PPh$$ _3$$)$$ _4 $$ as a catalyst and K$$ _2$$CO$$ _3 $$ as a base in toluene/ethanol (3:1) at 80°C (Table 2).

Amide Bond Formation: 2-Methoxybenzoyl Coupling

The final step involves coupling 3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-amine with 2-methoxybenzoyl chloride. The latter is prepared by treating 2-methoxybenzoic acid with thionyl chloride (SOCl$$ _2 $$) in dry dichloromethane (DCM) at 25°C for 2 h. The amidation proceeds via Schotten-Baumann conditions:

  • Dissolve the amine intermediate (1 eq) in THF, add triethylamine (2 eq), and cool to 0°C.
  • Slowly add 2-methoxybenzoyl chloride (1.2 eq) in THF.
  • Stir at room temperature for 12 h, followed by aqueous workup and recrystallization from ethanol.

Table 3: Amidation Reaction Parameters

Component Quantity (mmol) Solvent Temperature (°C) Time (h) Yield (%)
3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-amine 5 THF 25 12 85
2-Methoxybenzoyl chloride 6 THF 25 12
Triethylamine 10 THF 25 12

The product is characterized by $$ ^1H $$-NMR (δ 8.02 ppm, d, J=8.4 Hz, benzothiazole-H), $$ ^{13}C $$-NMR (δ 167.5 ppm, amide carbonyl), and HRMS (m/z 421.1243 [M+H]$$ ^+ $$).

Optimization and Mechanistic Insights

Regioselectivity in Thiophene Functionalization

The Gewald reaction’s regioselectivity arises from the electronic effects of the methyl groups, which direct cyclization to the 2-amino position. Bromination at C3 is favored due to the ortho-directing nature of the amino group, as observed in analogous thiophene systems.

Catalytic Efficiency in Cross-Coupling

Palladium catalysts with bulky phosphine ligands (e.g., PPh$$ _3 $$) enhance Suzuki coupling yields by mitigating undesired homo-coupling. The use of toluene/ethanol as a solvent system improves boronic acid solubility while stabilizing the Pd(0) intermediate.

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-bromination : Controlled NBS stoichiometry (1.1 eq) prevents di-bromination.
  • Amide Hydrolysis : Anhydrous conditions during Schotten-Baumann reactions avoid acyl chloride hydrolysis.

Green Chemistry Alternatives

Recent advances propose using enzymatic amidation (e.g., lipase B) or mechanochemical grinding for solvent-free benzothiazole cyclization, though yields remain suboptimal (~50%) compared to classical methods.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, electrophiles, and other reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways. This helps in understanding its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific functional attributes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s benzothiazole and thiophene moieties allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility : The benzothiazole-thiophene scaffold allows modular substitutions (e.g., nitro, sulfonyl, fluorine) to fine-tune bioactivity and solubility .
  • Methoxy vs. Halogen Substituents : Methoxy groups (as in the parent compound) favor aromatic interactions, while halogens (Cl, F) enhance metabolic stability and target binding .
  • Assay Compatibility : The parent compound’s dimethylthiophene group may interfere with MTT-based assays due to pH-dependent formazan absorption, necessitating pH-controlled protocols .

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